Avibactam sodium hydrate is derived from avibactam, which belongs to the class of β-lactamase inhibitors. It is classified as a sulfonic acid derivative and is specifically designed to inhibit the activity of extended-spectrum β-lactamases (ESBLs) and other β-lactamases produced by resistant bacteria . The compound plays a crucial role in enhancing the effectiveness of existing antibiotics by preventing bacterial degradation.
The synthesis of avibactam sodium hydrate involves several complex steps. One notable method begins with 5-hydroxy-2-picolinate as a starting material, undergoing a series of reactions that include reduction hydrogenation, biological lipase resolution, electrophilic addition, nucleophilic substitution, and cation exchange. This method has been optimized for high yield and environmental friendliness, allowing for easier large-scale production .
Another synthesis route utilizes N-Boc-L-pyroglutamic acid ethyl ester as an initial reactant, involving 13 steps that include activation ring opening, reduction, ammonolysis, and debenzylation. This method also aims to improve yield and reduce toxicity associated with by-products .
Avibactam sodium hydrate has a complex molecular structure characterized by its bicyclic framework. The chemical formula is , with a molecular weight of approximately 287.22 g/mol .
The structural representation includes:
This structure allows avibactam to effectively bind to β-lactamases, inhibiting their activity .
The primary chemical reaction involving avibactam sodium hydrate is its interaction with β-lactamases. These enzymes typically hydrolyze β-lactam antibiotics, rendering them ineffective. Avibactam binds to the active site of these enzymes through a reversible mechanism, thus preventing the hydrolysis of β-lactams and restoring their antibacterial activity .
The synthesis reactions include:
Avibactam functions as a β-lactamase inhibitor by forming a covalent bond with serine residues in the active site of β-lactamases. This action effectively blocks the enzyme's ability to hydrolyze β-lactams. The reversible nature of this interaction allows for restoration of antibiotic potency without permanent inactivation of the enzyme .
Clinical studies indicate that avibactam significantly reduces the minimum inhibitory concentration required for ceftazidime against resistant Enterobacteriaceae strains .
Avibactam sodium hydrate exhibits several notable physical and chemical properties:
These properties contribute to its bioavailability and therapeutic effectiveness .
Avibactam sodium hydrate is primarily utilized in clinical settings as part of combination therapies for treating infections caused by multidrug-resistant bacteria. Its role as a β-lactamase inhibitor makes it an essential component in combating antibiotic resistance, particularly in serious infections where traditional antibiotics fail .
Furthermore, ongoing research explores its potential applications in other therapeutic areas where β-lactam antibiotics are employed but face resistance challenges.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3